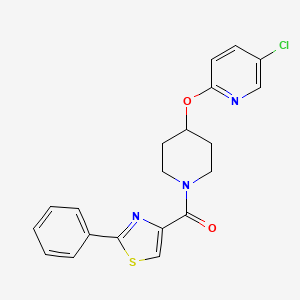

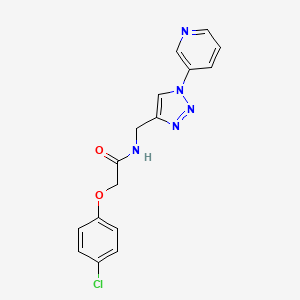

![molecular formula C10H7F3N2OS B2988006 2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one CAS No. 852389-02-7](/img/structure/B2988006.png)

2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound is based on structures generated from information available in databases. The molecular formula of “2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one” is C10H7F3N2OS. The molecular weight is 260.23.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide important information about its behavior and reactivity. The compound “2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one” has a molecular formula of C19H14F4N2OS2 . Unfortunately, I could not find more specific physical and chemical properties for this compound.Aplicaciones Científicas De Investigación

Catalytic Synthesis and Chemical Transformations

The copper(I)-catalyzed sulfur-bridged dimerization of imidazopyridines, employing isothiocyanate as the sulfur source, illustrates the compound's relevance in synthesizing sulfur-bridged imidazopyridines. This method allows for switchable synthesis of bis(imidazo[1,2-a]pyridin-3-yl)sulfanes or bis(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)sulfanes, demonstrating the compound's versatility in chemical synthesis (Lu-Lu Tian et al., 2019).

Antiprotozoal Activity

The synthesis and evaluation of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives revealed strong antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, showcasing potential therapeutic applications. These derivatives demonstrated better efficacy than metronidazole, a standard drug for treating protozoal infections, highlighting the compound's significance in drug discovery (J. Pérez‐Villanueva et al., 2013).

Synthesis of Bioactive Scaffolds

The compound's derivatives, such as 2-sulfanylimidazole, are highlighted for their importance in synthesizing bioactive scaffolds in medicinal chemistry. The flexible synthesis of 1,4,5-trisubstituted 2-sulfanylimidazoles from structurally diverse ethanone precursors enables the production of selective and potent inhibitors targeting MAP kinases, indicating the compound's utility in developing anti-inflammatory drugs (S. Laufer et al., 2008).

Computational and Spectroscopic Analysis

The compound and its derivatives have also been subjects of computational and spectroscopic analysis, as seen in the study of 2-[(2-sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate. This research explored the thione–thiol tautomerism and provided insights into the molecule's structural stability and potential as a non-linear optical compound, contributing to the understanding of its chemical properties and applications (G. Kotan et al., 2020).

Synthesis of Imidazole-Based Structures

Furthermore, the synthesis of imidazole-based structures for potential anti-Helicobacter pylori agents showcases the compound's utility in addressing specific bacterial infections. The development of such compounds with potent activity against resistant strains of H. pylori underscores the significance of 2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one derivatives in therapeutic research (D. Carcanague et al., 2002).

Direcciones Futuras

Imidazole derivatives, such as “2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one”, have been the focus of many research studies due to their wide range of biological activities . Future research may focus on further exploring the therapeutic potential of these compounds, developing more efficient synthesis methods, and studying their mechanisms of action in more detail .

Propiedades

IUPAC Name |

2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]imidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2OS/c11-10(12,13)6-3-1-2-4-7(6)15-8(16)5-14-9(15)17/h1-4H,5H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXRJPBGYNJIDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

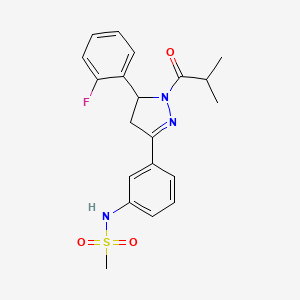

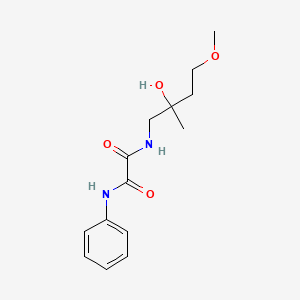

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid](/img/structure/B2987925.png)

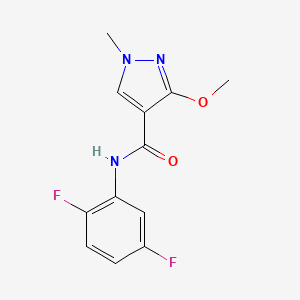

![6-[2-(2,6-dimethylmorpholino)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2987931.png)

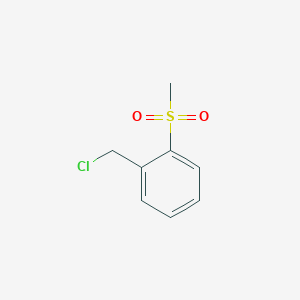

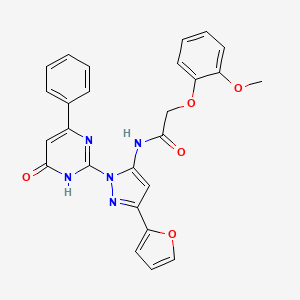

![(E)-3-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2987933.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2987935.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2987936.png)

![2-[3-(4-Chlorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2987945.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2987946.png)